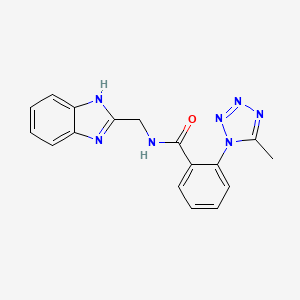

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1H-1,3-Benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic benzamide derivative featuring two heterocyclic motifs: a benzimidazole core linked via a methylene bridge and a 5-methyltetrazole substituent on the benzamide ring.

Biological Activity

N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide is a compound that belongs to the class of benzimidazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C15H16N6

- Molecular Weight : 284.33 g/mol

The presence of both benzimidazole and tetraazole rings contributes to its pharmacological potential.

Antimicrobial Activity

Benzimidazole derivatives are known for their antimicrobial properties. A study highlighted that compounds with similar structures exhibited significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol) | S. aureus | 12.5 µg/mL |

| N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol) | E. coli | 25 µg/mL |

Anticancer Activity

Research has shown that benzimidazole derivatives can inhibit cancer cell proliferation. For instance, similar compounds have been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and A375 (melanoma), demonstrating promising results in reducing cell viability . The mechanism involves inducing apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS).

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 5.2 | Induction of apoptosis via ROS generation |

| A375 | 10.0 | DNA damage leading to cell cycle arrest |

Study on Anticancer Properties

A recent study evaluated the anticancer effects of a series of benzimidazole derivatives, including our compound of interest. The results indicated that these derivatives significantly inhibited tumor growth in xenograft models, suggesting their potential as effective chemotherapeutic agents .

Antibacterial Efficacy

Another study focused on the antibacterial properties of benzimidazole derivatives against resistant bacterial strains. The findings revealed that compounds similar to N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-tetraazol) showed enhanced activity compared to traditional antibiotics, emphasizing their potential role in combating antibiotic resistance .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit promising antimicrobial properties. The antimicrobial activity of N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)benzamide can be understood through its structural similarity to known effective agents.

Case Studies

In a comparative study evaluating various benzimidazole derivatives against bacterial strains:

- The compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics.

- Specific derivatives showed significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Benzimidazole derivatives are also recognized for their anticancer properties. This compound has been evaluated for its efficacy against various cancer cell lines.

Case Studies

Studies involving human colorectal carcinoma cell lines (e.g., HCT116) revealed:

- The compound showed an IC50 value indicating potent cytotoxicity against cancer cells.

- Comparative analyses with standard chemotherapeutics like 5-fluorouracil (5-FU) demonstrated superior efficacy in some derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1H-1,3-benzimidazol-2-ylmethyl)-2-(5-methyl-1H-tetraazol-1-yl)benzamide, and how is purity ensured?

- Methodology : The compound is synthesized via multi-step reactions, typically involving coupling of benzimidazole and tetrazole precursors. For example, benzamide derivatives are often prepared by reacting benzoyl chloride with amine-functionalized intermediates in anhydrous solvents (e.g., dichloromethane) under basic conditions (triethylamine). Purification involves column chromatography or recrystallization, followed by TLC for purity checks . Structural confirmation uses 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) to validate molecular weights and chemical environments .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : 1H-NMR identifies proton environments (e.g., benzimidazole NH at δ 12–13 ppm, tetrazole CH3 at δ 2.5 ppm). 13C-NMR confirms carbonyl (C=O, ~165–170 ppm) and aromatic carbons .

- HRMS : Validates molecular formula (e.g., [M+H]+ peak matching calculated values within 5 ppm error) .

- IR : Detects amide C=O stretches (~1650 cm−1) and NH bending (~3300 cm−1) .

Q. How is initial biological activity screening conducted for this compound?

- Methodology : In vitro assays are prioritized. For example:

- Antimicrobial : Broth microdilution (MIC determination against bacterial/fungal strains) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC50 values for HeLa or MCF-7 cells) .

- Positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO) are mandatory .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the benzimidazole-tetrazole coupling step?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity of intermediates .

- Catalysts : Copper(I) iodide or Pd-based catalysts for click chemistry (e.g., triazole formation) .

- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 80°C for 30 mins vs. 24 hrs conventional) .

- Yield tracking : Use HPLC or 1H-NMR to monitor intermediates and byproducts .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

- Methodology :

- Isotopic labeling : 15N-NMR to distinguish NH environments in benzimidazole vs. tetrazole .

- X-ray crystallography : Resolves ambiguous stereochemistry or hydrogen-bonding interactions (e.g., centrosymmetric dimer formation via N-H···N bonds) .

- DFT calculations : Predict theoretical NMR shifts and compare with experimental data .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, F) on the benzamide ring to enhance target binding. For example, 5-chloro analogs in showed improved antimicrobial activity .

- Heterocycle replacement : Replace tetrazole with triazole () to modulate solubility and metabolic stability .

- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions (e.g., hydrogen bonds with enzyme active sites) .

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

- Methodology :

- Enzyme inhibition assays : Measure inhibition of PfPNP (purine nucleoside phosphorylase) or PFOR (pyruvate:ferredoxin oxidoreductase) via spectrophotometric methods .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamics .

- Cryo-EM/X-ray co-crystallography : Visualizes binding modes (e.g., amide anion conjugation disrupting active-site residues) .

Q. How are stability and solubility challenges addressed during formulation studies?

- Methodology :

- pH-solubility profiling : Use phosphate buffers (pH 1–7.4) to identify optimal solubility conditions .

- Co-solvents : PEG-400 or cyclodextrins enhance aqueous solubility .

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

Q. Data Analysis and Experimental Design

Q. How should researchers interpret conflicting cytotoxicity data across cell lines?

- Methodology :

- Dose-response normalization : Express IC50 relative to cell viability controls (e.g., ATP-based assays) .

- Transcriptomic profiling : RNA-seq identifies differential gene expression (e.g., apoptosis markers like BAX/BCL-2) .

- Resistance studies : Compare efflux pump activity (e.g., P-gp inhibition with verapamil) .

Q. What computational tools are recommended for predicting metabolic pathways?

- Methodology :

- In silico metabolism : Use SwissADME or ADMET Predictor to identify cytochrome P450 oxidation sites .

- Molecular dynamics (MD) : Simulates hepatic microsome interactions (e.g., CYP3A4 binding) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole Moieties

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives (3a–3b)

- Structural Differences : These derivatives () replace the tetrazole and methylene-benzamide of the target compound with a hydrazide linker and benzylidene substituents.

- The absence of tetrazole diminishes nitrogen-mediated interactions critical for binding to metal ions or polar active sites .

Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides (9a–9e)

- Key Features: These compounds () combine benzimidazole with triazole and thiazole rings via phenoxymethyl linkers.

- Comparison : The triazole-thiazole system introduces sulfur, which increases lipophilicity compared to the target’s tetrazole. Docking studies in suggest triazole-thiazole derivatives bind to enzymatic pockets via π-π stacking and hydrogen bonds, a mechanism likely shared by the target compound .

Tetrazole-Containing Analogues

N-(5-Benzyl-1,3-Thiazol-2-yl)-3-(1H-Tetrazol-1-yl)Benzamide (CAS 915884-53-6)

- Structural Similarities : Shares the tetrazole-benzamide scaffold but replaces benzimidazole with a thiazole ring ().

- This could influence solubility and target affinity .

4-Chloro-N-[2-(4-Methoxy-1H-Indol-1-yl)Ethyl]-2-(1H-1,2,3,4-Tetraazol-1-yl)Benzamide (CAS 1401603-04-0)

- Divergence : Features an indole-ethyl group instead of benzimidazole-methylene ().

- Impact : The indole’s planar structure and methoxy substituent may improve membrane permeability but reduce rigidity compared to the benzimidazole’s fused ring system .

Benzimidazole-Thiadiazole Hybrids ()

- Example : N-((1H-Benzo[d]imidazol-2-yl)methyl)-5-phenyl-1,3,4-thiadiazol-2-amine derivatives.

- Comparison : The thiadiazole ring introduces sulfur and nitrogen, creating a polarizable scaffold. However, the absence of a benzamide-tetrazole system limits direct comparison of hydrogen-bonding patterns. Thiadiazoles are associated with antimicrobial activity, whereas tetrazoles are often used in angiotensin II receptor antagonists .

Physicochemical Data

Properties

Molecular Formula |

C17H15N7O |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-2-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C17H15N7O/c1-11-21-22-23-24(11)15-9-5-2-6-12(15)17(25)18-10-16-19-13-7-3-4-8-14(13)20-16/h2-9H,10H2,1H3,(H,18,25)(H,19,20) |

InChI Key |

GISVCLRVNUGYRW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=NN1C2=CC=CC=C2C(=O)NCC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.